molecular formula C16H16N2O4 B8442080 5-(4-(1H-Pyrazol-1-yl)benzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(4-(1H-Pyrazol-1-yl)benzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8442080
M. Wt: 300.31 g/mol
InChI Key: PBJNVWSMAGTCOD-UHFFFAOYSA-N
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Patent
US09221804B2

Procedure details

L-Proline (4.07 g. 35.0 mmol) was added to a semi-heterogeneous mixture of 4-(H-pyrazol-1-yl)benzaldehyde (30.0 g, 174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (25.6 g, 174 mmol) in ethanol (996 mL) at room temperature. After 40 minutes, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (44.1 g, 174 mmol) was added in one portion followed by ethanol (125 mL). After overnight stirring, the mixture was concentrated under reduced pressure to afford a yellow solid. Isopropanol (300 mL) was added and the heterogeneous mixture was sonicated for 30 minutes. The mixture was filtered and the filter cake was washed with isopropanol. The solids were collected and dried under vacuum to provide the title compound as a white solid.
Quantity
4.07 g
Type
reactant
Reaction Step One
[Compound]
Name
4-(H-pyrazol-1-yl)benzaldehyde
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
996 mL
Type
solvent
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1CCC[C@H:2]1C(O)=O.[CH3:9][C:10]1([CH3:18])[O:15][C:14](=[O:16])[CH2:13][C:12](=[O:17])[O:11]1.[CH3:19][C:20]1[NH:21][C:22]([CH3:36])=[C:23]([C:31](OCC)=O)[CH2:24][C:25]=1C(OCC)=O.[CH:37](O)(C)C>C(O)C>[N:21]1([C:20]2[CH:19]=[CH:31][C:23]([CH2:37][CH:13]3[C:14](=[O:16])[O:15][C:10]([CH3:18])([CH3:9])[O:11][C:12]3=[O:17])=[CH:24][CH:25]=2)[CH:22]=[CH:36][CH:2]=[N:1]1

Inputs

Step One
Name
Quantity
4.07 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
4-(H-pyrazol-1-yl)benzaldehyde
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
25.6 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
996 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
44.1 g
Type
reactant
Smiles
CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After overnight stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
the heterogeneous mixture was sonicated for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with isopropanol
CUSTOM
Type
CUSTOM
Details
The solids were collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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